2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a naphthalene ring fused to a benzodioxole moiety, with a carboxylic acid functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthalene derivative, followed by the formation of the benzodioxole ring system
Preparation of Naphthalene Derivative: The naphthalene derivative can be synthesized through Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Benzodioxole Ring: The benzodioxole ring can be formed by reacting the naphthalene derivative with catechol in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of appropriate catalysts.
Major Products Formed
Oxidation: Quinones, carboxylates, or other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(naphthalen-2-yl)propanoic acid: Similar structure but lacks the benzodioxole ring.
2-Methyl-2-(naphthalen-2-yl)benzoic acid: Similar structure but lacks the dioxole oxygen atoms.
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxolane-4-carboxylic acid: Similar structure but with a dioxolane ring instead of a benzodioxole ring.
Uniqueness
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of both the naphthalene and benzodioxole moieties, which confer distinct chemical and physical properties
Properties
CAS No. |
168032-04-0 |
---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-2-yl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C19H14O4/c1-19(14-10-9-12-5-2-3-6-13(12)11-14)22-16-8-4-7-15(18(20)21)17(16)23-19/h2-11H,1H3,(H,20,21) |
InChI Key |
NTSHDLRBEQWVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.